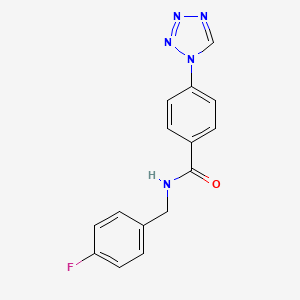![molecular formula C16H15F2NO3S B5805715 methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiophene carboxylate family of compounds that have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival. Inhibition of Hsp90 can lead to the degradation of these proteins and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of Hsp90. In addition, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. However, one limitation is that the compound may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its effects on the immune system, as it has been shown to have anti-inflammatory effects. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use as an anticancer agent.
Métodos De Síntesis
The synthesis of methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been described in the literature. One method involves the reaction of 2,6-difluorobenzoyl chloride with methyl 5-propylthiophene-2-carboxylate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to give the final product.
Aplicaciones Científicas De Investigación
Methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Other potential applications of this compound include its use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[(2,6-difluorobenzoyl)amino]-5-propylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-3-5-9-8-10(16(21)22-2)15(23-9)19-14(20)13-11(17)6-4-7-12(13)18/h4,6-8H,3,5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFEOIYBJMMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2,6-difluorophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)

![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)
![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)


methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)